

Tormentic Acid (CAS Number: 13850-16-3): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tormentic Acid

Cat. No.: B1682989

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Abstract

Tormentic acid, a pentacyclic triterpenoid with the CAS number 13850-16-3, is a naturally occurring compound found in a variety of plant species, notably within the Rosaceae family.^[1] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and underlying molecular mechanisms of **tormentic acid**. Drawing from a comprehensive review of scientific literature, this document summarizes key quantitative data, details common experimental methodologies, and visualizes complex signaling pathways and workflows to support further research and development efforts. **Tormentic acid** has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective activities, positioning it as a promising candidate for therapeutic development.

Physicochemical Properties

Tormentic acid (IUPAC Name: (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydronicene-4a-carboxylic acid) is a well-characterized natural product.^[1] Its core structure is a ursane-type pentacyclic triterpene skeleton.^[1]

Property	Value	Source
CAS Number	13850-16-3	N/A
Molecular Formula	C ₃₀ H ₄₈ O ₅	[2]
Molecular Weight	488.7 g/mol	[2]
Melting Point	273 °C	[3]
Boiling Point	602.7±55.0 °C (Predicted)	[3]
Density	1.19±0.1 g/cm ³ (Predicted)	[3]
Appearance	White crystalline solid	N/A
Solubility	Soluble in DMSO, methanol, ethanol, and pyridine. Insoluble in water.	N/A
Purity	>98% (Commercially available)	N/A

Biological Activities and Signaling Pathways

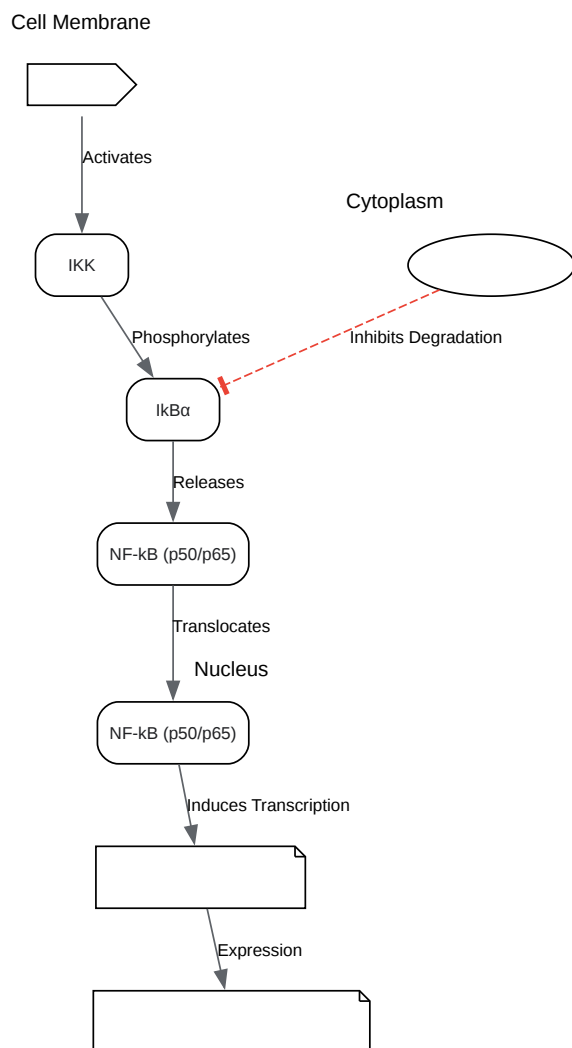
Tormentic acid exerts a multitude of biological effects by modulating key cellular signaling pathways. This section details its primary activities and the associated molecular mechanisms.

Anti-inflammatory Activity

Tormentic acid demonstrates potent anti-inflammatory properties through the inhibition of pro-inflammatory mediators.[1] A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

- **Mechanism of Action:** In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂), **tormentic acid** prevents the degradation and phosphorylation of the inhibitor of kappa B-α (IκBα).[3][4][5] This action blocks the nuclear translocation of the p50/p65 subunits of NF-κB, thereby inhibiting the transcription of downstream pro-inflammatory genes.[5]
- **Downstream Effects:** This leads to a dose-dependent reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-

1 β).^{[3][4]} Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).^{[5][6][7]}



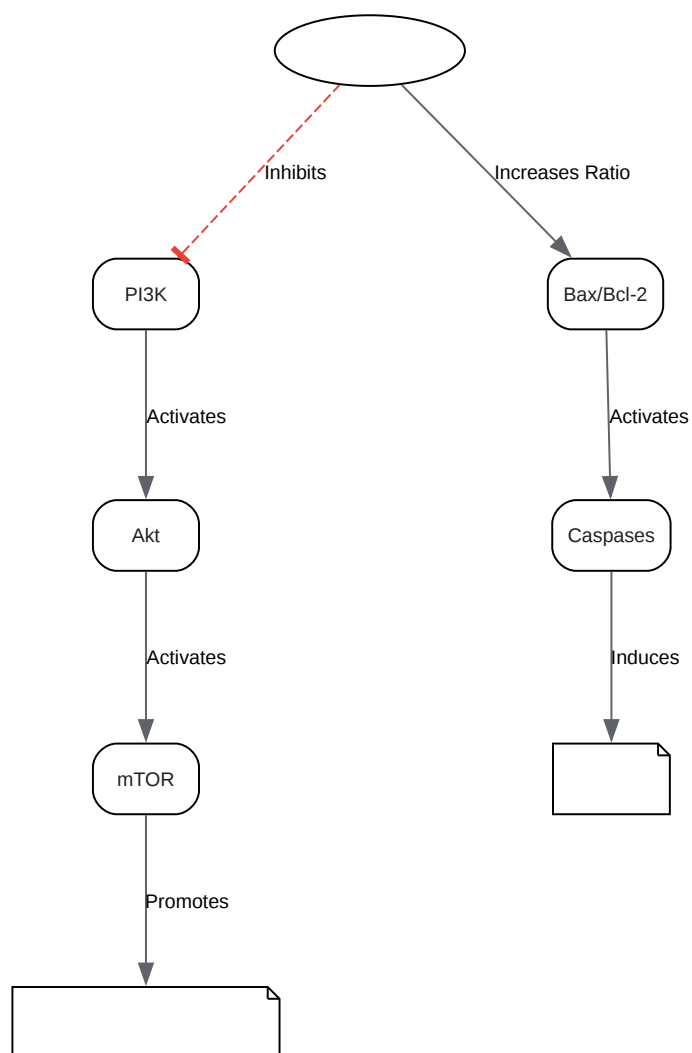
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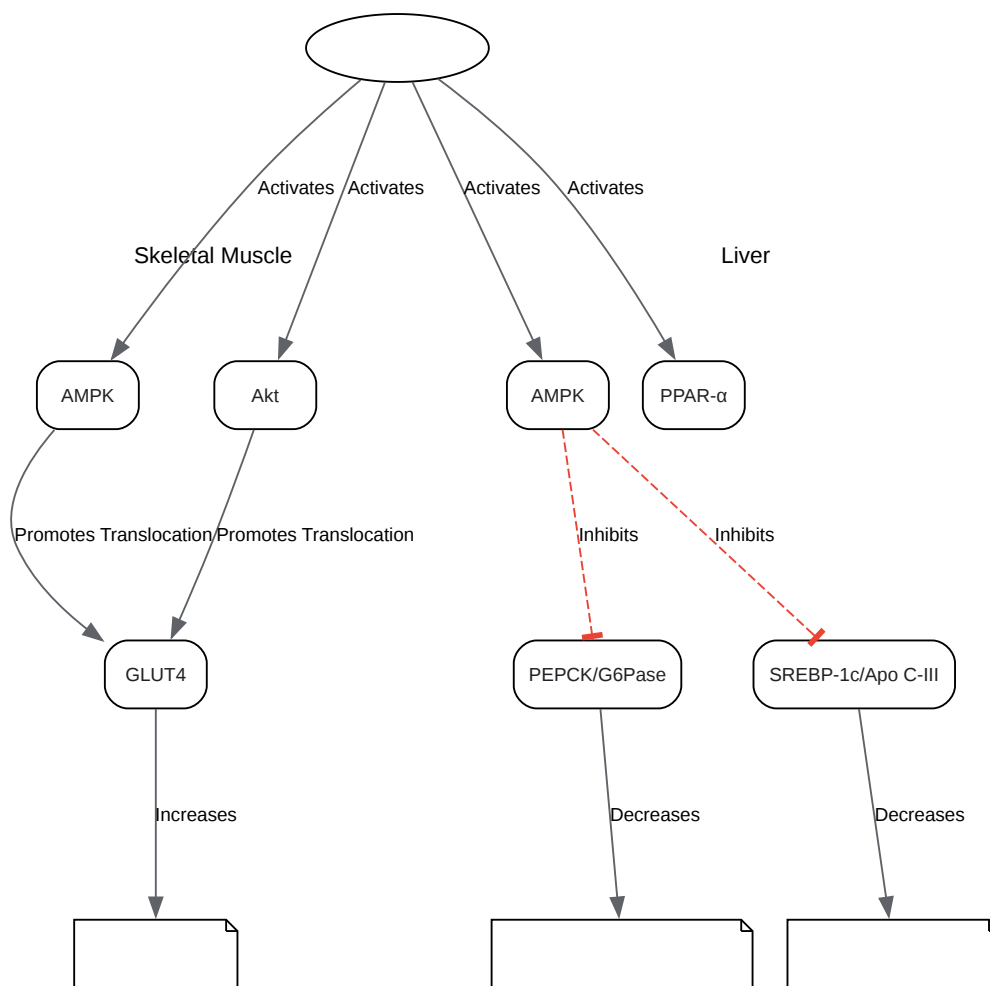
Figure 1: Anti-inflammatory mechanism of **Tormentic Acid** via NF- κ B pathway inhibition.

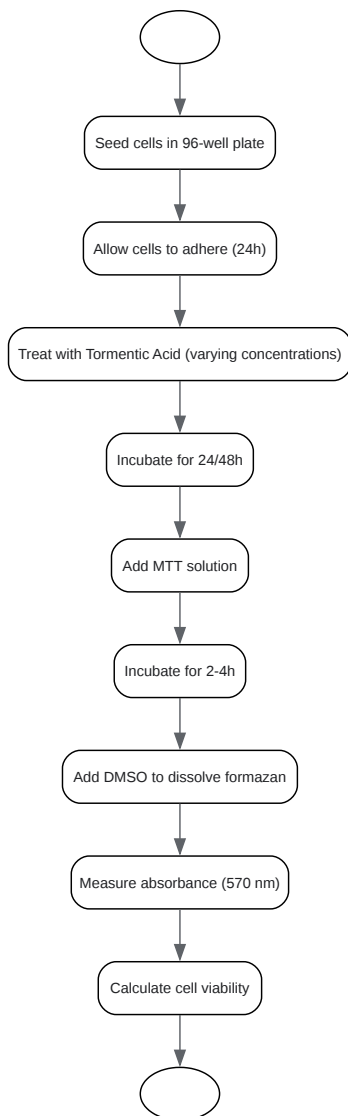
Anticancer Activity

Tormentic acid exhibits significant anticancer potential against various cancer cell lines, including cisplatin-resistant cervical cancer and pancreatic ductal adenocarcinoma cells.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

- **PI3K/Akt/mTOR Pathway Inhibition:** In cisplatin-resistant HeLa cells, **tormentic acid** has been shown to block the PI3K/Akt/mTOR signaling pathway.[\[8\]](#)[\[9\]](#)[\[11\]](#) It leads to a dose-dependent downregulation of phosphorylated PI3K, Akt, and mTOR, which are crucial for cancer cell survival and proliferation.[\[11\]](#)
- **Induction of Apoptosis:** The compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and caspases-3 and -9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[\[10\]](#)
- **Cell Cycle Arrest:** **Tormentic acid** causes cell cycle arrest at the G1 or G2/M phase, depending on the cell line, by upregulating p21 and downregulating cyclins D and E.[\[10\]](#)[\[11\]](#)
- **Inhibition of Metastasis:** It also inhibits cancer cell migration by downregulating matrix metalloproteinases (MMPs).[\[10\]](#)







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